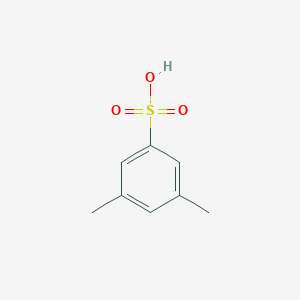

3,5-dimethylbenzenesulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVYAQIVJUCNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275009 | |

| Record name | 3,5-dimethylbenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18023-22-8 | |

| Record name | 3,5-dimethylbenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzenesulfonic Acid from m-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylbenzenesulfonic acid from meta-xylene (m-xylene). The primary synthetic route is the electrophilic aromatic substitution reaction of sulfonation, a fundamental process in organic chemistry. This document details the reaction, including conditions, potential byproducts, and purification methods, and presents the available quantitative data in a structured format.

Introduction

This compound is an aromatic sulfonic acid that finds applications in various chemical syntheses, acting as a catalyst or an intermediate. Its synthesis from the readily available precursor m-xylene is a process of significant interest. The introduction of the sulfonic acid group (-SO₃H) onto the aromatic ring is typically achieved through the use of a strong sulfonating agent, most commonly concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid).[1] The reaction's selectivity, yielding the desired 3,5-isomer, is highly dependent on the reaction conditions, particularly temperature.

Reaction Mechanism and Pathway

The sulfonation of m-xylene is an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃) or its protonated form, which is present in concentrated sulfuric acid and oleum. The methyl groups on the m-xylene ring are ortho- and para-directing activators. However, the steric hindrance from the two methyl groups favors sulfonation at the less hindered para-position relative to one methyl group, which corresponds to the 4-position, and at the position between the two methyl groups, which is the 2-position. To obtain the 3,5-isomer, which is not the kinetically favored product, specific reaction conditions must be employed, often involving higher temperatures to favor the thermodynamically more stable product through isomerisation.

Caption: Reaction pathway for the sulfonation of m-xylene.

Experimental Protocols

Materials:

-

m-Xylene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Sodium chloride

-

Sodium hydroxide (for neutralization during workup)

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

General Laboratory-Scale Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reactant Addition: Charge the flask with m-xylene. Cool the flask in an ice bath. Slowly add the sulfonating agent (concentrated sulfuric acid or oleum) dropwise from the dropping funnel with vigorous stirring. The molar ratio of sulfonating agent to m-xylene is a critical parameter and should be carefully controlled.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated. The temperature and reaction time are crucial for favoring the formation of the 3,5-isomer. Based on analogous reactions, temperatures in the range of 80-120°C are often employed.[1] Higher temperatures can promote the isomerization to the thermodynamically more stable this compound.

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring. This step hydrolyzes any remaining sulfonating agent and helps to precipitate the sulfonic acid.

-

Isolation and Purification:

-

Salting Out: The sulfonic acid can be "salted out" by adding a saturated solution of sodium chloride, which decreases its solubility in the aqueous layer.

-

Filtration: The precipitated crude product is collected by vacuum filtration and washed with a cold brine solution.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.

-

Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed.[1]

-

Data Presentation

Quantitative data for the synthesis of this compound is scarce in the public domain. The following tables provide a summary of typical reaction conditions for the sulfonation of m-xylene, which are relevant for understanding the synthesis, although they may not be specific to the 3,5-isomer.

Table 1: General Reaction Conditions for m-Xylene Sulfonation

| Parameter | Value/Range | Reference |

| Sulfonating Agent | Concentrated H₂SO₄, Oleum | [1] |

| Reaction Temperature | 80 - 120 °C | [1] |

| Molar Ratio (Acid:Xylene) | 1.3:1 to 1.9:1 (for related isomers) |

Table 2: Potential Byproducts of m-Xylene Sulfonation

| Byproduct | Formation Conditions |

| 2,4-Dimethylbenzenesulfonic acid | Kinetically favored product, formed at lower temperatures. |

| m-Xylene Disulfonic Acids | Can form with an excess of sulfonating agent or at higher temperatures. |

| Dimethylphenyl Sulfones | Can form as a side product, especially at higher temperatures. |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from m-xylene is a feasible process primarily achieved through sulfonation. The key to obtaining the desired isomer lies in the careful control of reaction conditions, particularly temperature, to favor the thermodynamically stable product. While specific, detailed protocols and quantitative yield data for the 3,5-isomer are not widely reported, the general principles of aromatic sulfonation provide a solid foundation for its synthesis and purification. Further research and process optimization are necessary to develop a high-yield, selective synthesis for this valuable chemical compound.

References

3,5-Dimethylbenzenesulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of 3,5-dimethylbenzenesulfonic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, experimental context, and clear visual representations of key processes.

Core Chemical Properties

This compound, with the CAS number 18023-22-8, is an aromatic sulfonic acid. Its structure consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonic acid group.[1] This substitution pattern imparts specific steric and electronic characteristics that influence its reactivity.

Physicochemical Data

Quantitative data for this compound is not extensively available in public literature. For comparative purposes, data for its isomers, 2,4-dimethylbenzenesulfonic acid and 2,5-dimethylbenzenesulfonic acid, are presented below.

| Property | This compound | 2,4-Dimethylbenzenesulfonic Acid | 2,5-Dimethylbenzenesulfonic Acid |

| Molecular Formula | C₈H₁₀O₃S | C₈H₁₀O₃S | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol [1] | 186.23 g/mol | 186.23 g/mol |

| CAS Number | 18023-22-8[1] | 88-61-9[1] | 609-54-1[1] |

| Melting Point | Data not available | 61–62 °C[1] | 86 °C[1] |

| Boiling Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| pKa | Estimated to be in the range of -2 to -6 (typical for sulfonic acids)[1] | Data not available | Data not available |

| LogD | Data not available | -1.09[1] | Data not available |

Spectroscopic Data

-

¹H NMR: Aromatic protons are expected to appear in the range of δ 7.6–8.3 ppm.[1] The methyl protons will show a characteristic singlet peak.

-

¹³C NMR: Signals for the aromatic carbons and the methyl carbons would be expected in their typical regions.

-

IR Spectroscopy: The presence of the sulfonic acid group is confirmed by strong S=O stretching vibrations around 1208 cm⁻¹ and 1120 cm⁻¹.[1]

Experimental Protocols

Synthesis of this compound via Sulfonation of m-Xylene

A common method for the synthesis of this compound is the electrophilic aromatic substitution of 3,5-dimethylbenzene (m-xylene) using a sulfonating agent like sulfuric acid or oleum.[1] The regioselectivity of this reaction is crucial. Sulfonation of m-xylene primarily yields the 2,4- and 2,6-isomers, with the 3,5-isomer being a minor product under typical kinetic control due to steric hindrance. However, under conditions of thermodynamic control (higher temperatures, longer reaction times), isomerization can lead to an increased proportion of the more stable 3,5-isomer.

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place a measured amount of m-xylene.

-

Addition of Sulfonating Agent: Cool the flask in an ice bath. Slowly add a stoichiometric excess of concentrated sulfuric acid or fuming sulfuric acid (oleum) dropwise from the dropping funnel with continuous stirring. The temperature should be carefully controlled to prevent unwanted side reactions and excessive formation of other isomers.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 80-120°C) for a set period to promote the formation of the thermodynamically favored 3,5-isomer.[1] Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. This precipitates the sulfonic acid.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture. Further purification can be achieved by ion-exchange chromatography.[1]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from m-xylene.

References

An In-depth Technical Guide to 3,5-dimethylbenzenesulfonic Acid (CAS: 18023-22-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethylbenzenesulfonic acid, with the Chemical Abstracts Service (CAS) number 18023-22-8, is an organic aromatic compound.[1] Structurally, it consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonic acid group. This substitution pattern gives the molecule distinct electronic and steric properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, analytical methods, and known applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported for this specific isomer and may be estimated or refer to related compounds.

| Property | Value | Source(s) |

| CAS Number | 18023-22-8 | |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | |

| Density | 1.286 g/cm³ (Predicted) | |

| pKa | -0.47 ± 0.30 (Predicted) | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Solubility | Soluble in water. Solubility in organic solvents not extensively documented. |

Experimental Protocols

Synthesis: Sulfonation of m-Xylene

A common method for the synthesis of this compound is the electrophilic aromatic substitution reaction of 3,5-dimethylbenzene (m-xylene) with a sulfonating agent, such as concentrated sulfuric acid or oleum.[1] The following protocol is a generalized procedure based on established methods for the sulfonation of xylenes.

Materials:

-

3,5-dimethylbenzene (m-xylene)

-

Concentrated sulfuric acid (98%)

-

Water

-

Sodium chloride (NaCl)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 1 mole of m-xylene.

-

Slowly, and with constant stirring, add 1.2 moles of concentrated sulfuric acid to the flask. The addition should be done in an ice bath to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80-100°C.

-

Maintain the reaction at this temperature for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by periodically taking a small sample of the reaction mixture and checking for the miscibility of the organic layer in water. The reaction is complete when the organic layer is fully soluble in water.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the sulfonic acid.

-

To further increase the precipitation, add sodium chloride to the solution to "salt out" the product.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crude product with a small amount of cold water to remove any remaining sulfuric acid and salts.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Water or a mixed solvent system (e.g., water-ethanol)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot water or a suitable hot solvent mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

-

Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key analytical tool for confirming the structure of this compound. The expected signals would include singlets for the two methyl groups and signals in the aromatic region for the benzene ring protons. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the aromatic carbons, and the carbon attached to the sulfonic acid group.

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method can be developed for the analysis of this compound.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. A gradient elution may be necessary to achieve good separation from any impurities.

-

Detection: UV detection at a wavelength around 220-280 nm is appropriate for aromatic compounds.

Biological Activity and Signaling Pathways

The biological activity of this compound has been explored in a general sense, with suggestions of its potential in drug development and as a subject for studying biological interactions. However, specific, detailed information on its mechanism of action, such as its interaction with specific enzymes or signaling pathways, is not extensively documented in publicly available literature.

Research on structurally related compounds can provide some insights. For instance, some benzenesulfonic acid derivatives have been investigated for their effects on various biological processes. It is plausible that this compound could interact with biological systems through mechanisms such as enzyme inhibition or receptor binding, but specific targets have not been identified.

Due to the lack of specific data on signaling pathways directly modulated by this compound, a diagrammatic representation of a specific pathway is not feasible at this time. Further research is required to elucidate its precise biological roles.

Applications

This compound and its derivatives have a range of applications in different scientific and industrial fields:

-

Organic Synthesis: It can be used as a catalyst in various chemical reactions and as a starting material or intermediate for the synthesis of other organic compounds.

-

Industrial Chemicals: It is utilized in the production of dyes and detergents.

-

Research: The compound is studied for its potential biological activities and interactions with biomolecules, which could lead to applications in medicine and drug development.

Visualizations

As detailed information on specific signaling pathways or complex experimental workflows involving this compound is not available, a representative workflow for its synthesis and purification is provided below.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable compound with established applications in chemical synthesis and industry. While its potential in biological and medicinal research is recognized, there is a clear need for further investigation to understand its specific mechanisms of action and to identify any direct interactions with biological signaling pathways. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and analyze this compound for their specific research needs. Future studies focused on its biological targets will be crucial for unlocking its full potential in drug development and other life science applications.

References

An In-depth Technical Guide on the Physical Properties of 3,5-Dimethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,5-dimethylbenzenesulfonic acid. The information is curated for professionals in research and development who require precise data for experimental design, process development, and chemical analysis. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visual workflows to illustrate key processes.

Chemical Identity and Structure

This compound, also known as 3,5-xylene-sulfonic acid, is an aromatic sulfonic acid. Its structure consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonic acid group.[1] This substitution pattern provides distinct steric and electronic characteristics that influence its physical and chemical behavior.

-

IUPAC Name: this compound

-

CAS Number: 18023-22-8[1]

Quantitative Physical Properties

The following table summarizes the available quantitative data for this compound and its isomers. Data for the 3,5-isomer is limited in publicly available literature; therefore, data from its isomers (2,4- and 2,5-dimethylbenzenesulfonic acid) are included for comparative purposes.

| Property | Value | Notes and Isomer Comparison |

| Molecular Weight | 186.23 g/mol [1][4] | Consistent across all dimethylbenzenesulfonic acid isomers. |

| Melting Point | Data not available | For comparison, 2,4-isomer: 61–62°C; 2,5-isomer: 86°C.[1][5] |

| Boiling Point | Data not available | A rough estimate for the 2,5-isomer is 290.72°C.[5] |

| Density | Data not available | A rough estimate for the 2,5-isomer is 1.3286 g/cm³.[5] |

| pKa | Estimated ~ -2 to -6 | Aromatic sulfonic acids are strong acids.[1] The predicted pKa for the 2,5-isomer is -0.47.[5] |

| Water Solubility | Soluble (predicted) | The 2,5-isomer is soluble in water.[5] The sulfonic acid group generally confers high water solubility. |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical. The following sections detail standard laboratory protocols for measuring key properties of solid organic acids like this compound.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C), while impurities lead to a depressed and broader melting range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Finely powder the sample.

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7][8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

-

Allow the apparatus to cool.

-

In a second, more careful determination, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[6]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility Determination

Solubility tests provide insights into the polarity of a molecule and the presence of acidic or basic functional groups.

Apparatus:

-

Small test tubes

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

pH indicator paper

Procedure (Qualitative):

-

Solvent Addition: Place approximately 25 mg of this compound into a small test tube.

-

Initial Test (Water): Add 0.75 mL of deionized water to the test tube in small portions. After each addition, shake the tube vigorously for at least 60 seconds.[9][10]

-

Observation: Observe if the solid dissolves completely. If it dissolves, the compound is classified as water-soluble. Test the resulting solution with pH paper to confirm its acidic nature.

-

Tests in Other Solvents: If the compound is insoluble in water, its solubility can be tested in other solvents to classify it further:

-

5% NaOH Solution: Solubility in aqueous NaOH indicates the presence of an acidic functional group.

-

5% NaHCO₃ Solution: Solubility in aqueous NaHCO₃ indicates a strongly acidic functional group, such as a sulfonic acid or carboxylic acid.[11]

-

5% HCl Solution: Used to test for basic functional groups (e.g., amines).

-

Organic Solvents (e.g., Diethyl Ether, Hexane): Used to assess solubility in non-polar or less polar environments.[9][10]

-

Visualizations

The following diagrams illustrate the relationships between the physical properties of this compound and a typical experimental workflow.

Caption: Interrelation of molecular structure and physical properties.

Caption: Experimental workflow for melting point determination.

References

- 1. This compound | 18023-22-8 | Benchchem [benchchem.com]

- 2. This compound | C8H10O3S | CID 32879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H10O3S) [pubchemlite.lcsb.uni.lu]

- 4. Benzenesulfonic acid, dimethyl- | C8H10O3S | CID 172623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to 3,5-Dimethylbenzenesulfonic Acid: Structure, Nomenclature, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dimethylbenzenesulfonic acid, detailing its chemical structure, nomenclature, physical and chemical properties, synthesis, and key reactions. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Nomenclature and Structure

This compound, an aromatic sulfonic acid, is systematically named according to IUPAC conventions. Its chemical identity is further defined by its CAS Registry Number and molecular formula.

The structure of this compound consists of a benzene ring substituted with a sulfonic acid group (-SO₃H) and two methyl groups (-CH₃) at the 3 and 5 positions relative to the sulfonic acid group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 18023-22-8[1] |

| Molecular Formula | C₈H₁₀O₃S[2] |

| Molecular Weight | 186.23 g/mol [1][3] |

| InChI Key | QFVYAQIVJUCNSJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value/Range | Notes |

| Density | 1.286 g/cm³ | |

| Melting Point | Not available | For comparison, the melting point of 2,4-dimethylbenzenesulfonic acid is 61–62°C, and that of the 2,5-isomer is 86°C.[1] |

| Boiling Point | Not available | |

| pKa | ~ -2 to -6 | This is a typical range for aromatic sulfonic acids, indicating strong acidity due to the electron-withdrawing sulfonic acid group.[1] |

| Solubility | Soluble in water | General property of sulfonic acids. |

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the electrophilic aromatic substitution of 3,5-dimethylbenzene (m-xylene) using a sulfonating agent.[1]

Experimental Protocol: Sulfonation of m-Xylene

Materials:

-

m-Xylene

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Sodium chloride

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool m-xylene in an ice bath.

-

Slowly add an equimolar amount of concentrated sulfuric acid or oleum to the cooled m-xylene with continuous stirring. The temperature should be maintained between 0-10°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-120°C for 1-2 hours to ensure the completion of the reaction.[1]

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

-

If the product precipitates, it can be collected by filtration. If it remains in solution, the aqueous layer can be saturated with sodium chloride to "salt out" the sulfonic acid.

-

The crude product is then recrystallized from water for purification.

-

The purified product is dried in a desiccator over anhydrous sodium sulfate.

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

This compound undergoes typical reactions of aromatic sulfonic acids, including oxidation of the alkyl groups, reduction of the sulfonic acid group, and nucleophilic substitution of the sulfonic acid group.

3.2.1. Oxidation

The methyl groups on the benzene ring can be oxidized to carboxylic acid groups using a strong oxidizing agent like potassium permanganate.

Representative Experimental Protocol: Oxidation of Alkylbenzenes

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (dilute)

-

Sodium bisulfite

-

Water

Procedure:

-

Dissolve this compound in an aqueous solution of sodium carbonate.

-

Heat the solution to reflux and add a solution of potassium permanganate in water dropwise over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed.

-

Continue refluxing until the reaction is complete (monitored by TLC or the persistence of the permanganate color).

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid. If any unreacted permanganate is present, it can be destroyed by the addition of a small amount of sodium bisulfite.

-

The resulting dicarboxylic acid can be extracted with a suitable organic solvent or isolated by crystallization upon cooling.

3.2.2. Reduction

The sulfonic acid group can be reduced to a thiol group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Representative Experimental Protocol: Reduction of Sulfonic Acids

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (dilute)

-

Diethyl ether

Procedure:

-

In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.

-

Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension with vigorous stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by dilute hydrochloric acid.

-

Extract the product into diethyl ether, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude thiol, which can be further purified by distillation or chromatography.

3.2.3. Nucleophilic Aromatic Substitution

The sulfonic acid group can be displaced by a nucleophile, particularly when the aromatic ring is activated by other electron-withdrawing groups.

General Reaction Conditions:

-

Nucleophiles: Hydroxide, cyanide, amines, etc.

-

Conditions: Typically requires high temperatures and sometimes high pressure. The reactivity is highly dependent on the other substituents on the benzene ring. For this compound, which is not strongly activated, harsh conditions would be necessary.

Spectroscopic Data

Table 3: Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons are expected to appear as two signals in the region of δ 7.0-8.0 ppm. The two protons ortho to the sulfonic acid group would be one signal, and the proton para to the sulfonic acid group would be another. The methyl protons would appear as a singlet around δ 2.3 ppm. |

| ¹³C NMR | Six distinct signals are expected for the aromatic carbons, with chemical shifts influenced by the sulfonic acid and methyl substituents. The methyl carbons would appear at around δ 20-25 ppm. |

| IR Spectroscopy | Strong S=O stretching vibrations are expected around 1208 cm⁻¹ and 1120 cm⁻¹.[1] O-H stretching of the sulfonic acid group would be a broad absorption. C-H stretching of the aromatic and methyl groups, and C=C stretching of the benzene ring would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be at m/z 186. Fragmentation would likely involve the loss of SO₃ (80 Da) and other characteristic fragments. Predicted adducts include [M+H]⁺ at m/z 187.04234 and [M-H]⁻ at m/z 185.02778. |

Logical Relationships and Pathways

Diagram 2: Chemical Relationship of this compound

Caption: Synthesis and major reaction pathways of this compound.

References

Biological Activity of 3,5-dimethylbenzenesulfonic Acid: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethylbenzenesulfonic acid is an aromatic sulfonic acid that has found applications in various chemical and industrial processes. While its chemical properties are well-documented, a comprehensive understanding of its biological activities remains limited in publicly available scientific literature. This technical guide summarizes the currently available information regarding the biological effects of this compound, highlighting areas where data is sparse and further research is warranted.

Potential Biological Activities

Based on limited preliminary research, this compound may possess antioxidant and antimicrobial properties. Additionally, toxicological assessments of related compounds suggest a low toxicity profile in animal models.

Toxicological Profile

Quantitative Data

A thorough search of the scientific literature did not yield specific quantitative data on the biological activity of this compound, such as IC50 or EC50 values for antioxidant or antimicrobial activities, or specific binding affinities for receptors or enzymes. The following table reflects the absence of this specific data.

| Biological Activity | Assay | Test Species/System | IC50/EC50/MIC | Citation |

| Antioxidant Activity | Not Specified | Not Specified | Data not available | |

| Antimicrobial Activity | Not Specified | Not Specified | Data not available |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not described in the available literature. However, for researchers interested in investigating its potential antioxidant and antimicrobial activities, standard assays can be employed.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This widely used method can be adapted to assess the antioxidant potential of this compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

General Protocol:

-

Preparation of DPPH Solution: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound. Include a control with the solvent only and a positive control with a known antioxidant (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

General Protocol:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent that is not inhibitory to the test microorganisms.

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Due to the lack of specific studies on the mechanism of action of this compound, there is no information available regarding its effects on cellular signaling pathways. Therefore, the creation of diagrams for signaling pathways is not possible at this time.

To facilitate future research, a general experimental workflow for the initial screening of the biological activity of a compound like this compound is presented below.

Caption: General workflow for screening the biological activity of a test compound.

Conclusion

The available scientific literature on the biological activity of this compound is currently very limited. While preliminary information suggests potential antioxidant and antimicrobial properties with a low toxicity profile, there is a significant lack of quantitative data and mechanistic studies. The experimental protocols and workflow provided in this guide are intended to serve as a starting point for researchers aiming to investigate the biological effects of this compound in a systematic manner. Further research is crucial to substantiate these initial observations and to explore any potential therapeutic applications of this compound.

3,5-Dimethylbenzenesulfonic Acid: A Technical Guide to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzenesulfonic acid, an aromatic sulfonic acid, holds significant potential across various industrial sectors due to its strong acidic nature and catalytic properties. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key industrial applications, with a focus on its role as a catalyst in organic synthesis and as a functional ingredient in the formulation of detergents and dyes. Detailed experimental protocols and quantitative data, where available, are presented to facilitate practical application and further research.

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively published, its properties can be inferred from data on related arylsulfonic acids and general chemical principles. It is a strong organic acid, typically appearing as a crystalline solid that is soluble in water and polar organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | [2] |

| Molecular Weight | 186.23 g/mol | [1] |

| CAS Number | 18023-22-8 | [3] |

| Appearance | Crystalline solid | [1] |

| Acidity (pKa) | Strong acid (estimated ~ -2) | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the electrophilic sulfonation of 3,5-dimethylbenzene (m-xylene).

Reaction Workflow

Caption: Synthesis of this compound from m-xylene.

Experimental Protocol: Sulfonation of m-Xylene

This protocol is a general procedure based on the sulfonation of xylenes.[1]

Materials:

-

3,5-Dimethylbenzene (m-xylene)

-

Concentrated sulfuric acid (98%) or oleum (fuming sulfuric acid)

-

Ice bath

-

Sodium chloride (for salting out, optional)

-

Suitable solvent for recrystallization (e.g., water, ethanol)

Procedure:

-

In a reaction flask equipped with a stirrer and a dropping funnel, place the desired amount of m-xylene.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric excess of the sulfonating agent (concentrated sulfuric acid or oleum) to the cooled and stirred m-xylene. Maintain the temperature between 0-10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the desired conversion and selectivity.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, cool the reaction mixture and pour it onto ice.

-

The product can be isolated by "salting out" with sodium chloride, followed by filtration.

-

Purify the crude this compound by recrystallization from a suitable solvent.

Industrial Applications

Catalyst in Organic Synthesis

This compound, like other arylsulfonic acids, is a highly effective and versatile acid catalyst in a variety of organic transformations. Its strong Brønsted acidity, coupled with its solubility in organic media, makes it a viable alternative to mineral acids.

Arylsulfonic acids are widely used to catalyze the formation of esters from carboxylic acids and alcohols.

General Catalytic Cycle for Esterification:

Caption: General mechanism of acid-catalyzed esterification.

Quantitative Data for Arylsulfonic Acid Catalyzed Esterification (Analogous Systems):

While specific data for this compound is limited, the following table provides performance data for similar arylsulfonic acid catalysts in esterification reactions.

| Catalyst | Reaction | Alcohol | Carboxylic Acid | Temp (°C) | Yield (%) | Reference |

| p-Toluenesulfonic acid | Esterification | n-Butanol | Acetic Acid | 100 | >95 | [4] |

| Dodecylbenzenesulfonic acid | Esterification | Cetyl Alcohol | Oleic Acid | 40 | 93.6 | [4] |

| Benzenesulfonic acid | Transesterification | Methanol | Soybean Oil | - | High | [5] |

Experimental Protocol: Catalytic Esterification of Acetic Acid with n-Butanol (General Procedure)

This protocol is based on general procedures for acid-catalyzed esterification.[4]

Materials:

-

Acetic acid

-

n-Butanol

-

This compound (catalyst, e.g., 1-5 mol%)

-

Toluene (for azeotropic removal of water)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add acetic acid, a molar excess of n-butanol, and a catalytic amount of this compound.

-

Add toluene as the azeotroping solvent.

-

Heat the mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction until no more water is collected.

-

Cool the reaction mixture and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting butyl acetate by distillation.

Intermediate in Dye Synthesis

Aromatic sulfonic acids are crucial intermediates in the synthesis of azo dyes, which constitute a large class of synthetic colorants.[6] The sulfonic acid group imparts water solubility to the dye molecules and can influence their color and fastness properties.

General Workflow for Azo Dye Synthesis:

Caption: General pathway for the synthesis of azo dyes.

Hydrotrope in Detergent Formulations

In the detergent industry, xylenesulfonic acids and their salts are utilized as hydrotropes. A hydrotrope is a compound that enhances the solubility of sparingly soluble organic substances in water. This property is particularly useful in liquid detergent formulations, where high concentrations of surfactants are required. The presence of a hydrotrope like the sodium salt of this compound can prevent phase separation and maintain a clear, homogeneous product.

Example of a Heavy-Duty Cleaner Formulation (General):

| Ingredient | Purpose | Typical Concentration (% w/w) |

| Water | Solvent | Balance |

| Surfactant (e.g., linear alkylbenzene sulfonate) | Cleaning agent | 10 - 25 |

| Builder (e.g., sodium citrate, phosphates) | Sequesters hard water ions | 5 - 15 |

| Xylenesulfonic acid, sodium salt | Hydrotrope | 1 - 10 |

| Alkalinity source (e.g., sodium hydroxide) | pH adjustment | 1 - 5 |

| Other additives (fragrance, colorants) | Aesthetics | < 1 |

Potential in Drug Development and Life Sciences

While the primary applications of this compound are industrial, its biological activities are also being explored. The sulfonic acid group can participate in interactions with biological molecules.[1] However, specific signaling pathways or therapeutic applications for this particular compound are not yet well-established in publicly available literature.

Conclusion

This compound is a versatile aromatic compound with significant industrial utility. Its primary roles as a strong acid catalyst in organic synthesis and as a hydrotrope in detergent formulations are well-recognized, although specific quantitative performance data for this isomer is not as prevalent as for other arylsulfonic acids. The synthesis of this compound is straightforward, relying on the established chemistry of electrophilic aromatic sulfonation. Further research into its catalytic activity for a broader range of organic transformations and its potential applications in areas such as dye synthesis and life sciences could unveil new opportunities for this valuable chemical intermediate. Researchers are encouraged to build upon the foundational knowledge of arylsulfonic acids to explore the specific advantages that the 3,5-dimethyl substitution pattern may offer.

References

- 1. This compound | 18023-22-8 | Benchchem [benchchem.com]

- 2. This compound | C8H10O3S | CID 32879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 18023-22-8 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. revistadechimie.ro [revistadechimie.ro]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,5-Dimethylbenzenesulfonic Acid as an Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzenesulfonic acid, also known as 3,5-xylenesulfonic acid, is a strong organic acid belonging to the family of arylsulfonic acids.[1] Due to the presence of the sulfonic acid group (-SO₃H), it is characterized by strong acidity.[1] While its use is documented in various chemical applications, including as a reagent in organic synthesis and in the production of dyes and detergents, detailed experimental protocols and quantitative data for its specific use as an acid catalyst in common organic reactions are not extensively reported in readily available scientific literature.[1] This document provides an overview of its potential catalytic applications based on the known reactivity of sulfonic acids and presents generalized protocols for reactions where it could theoretically be employed as a catalyst. The provided experimental details are based on established procedures for analogous and commonly used sulfonic acid catalysts, such as p-toluenesulfonic acid (PTSA), and should be considered as a starting point for methodological development.

Introduction to this compound as a Catalyst

This compound is an aromatic sulfonic acid. The sulfonic acid group is strongly electron-withdrawing, making the proton highly acidic, comparable to mineral acids. This property makes it a suitable candidate for a Brønsted acid catalyst in a variety of organic transformations.

Potential Applications as an Acid Catalyst:

-

Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols (Fischer-Speier esterification).

-

Transesterification: Facilitating the conversion of one ester to another by reaction with an alcohol.

-

Condensation Reactions: Promoting reactions such as aldol condensations or the formation of imines and enamines.

-

Hydrolysis: Catalyzing the cleavage of esters, amides, and acetals.

-

Rearrangement Reactions: Facilitating acid-catalyzed rearrangements, such as the pinacol rearrangement.

The presence of the two methyl groups on the benzene ring may influence its solubility in organic solvents and could introduce steric effects that might affect its catalytic activity in certain reactions compared to other arylsulfonic acids.

Generalized Experimental Protocols

The following protocols are provided as general guidelines. The optimal reaction conditions, including catalyst loading, temperature, and reaction time, for this compound should be determined empirically.

Protocol for Fischer-Speier Esterification

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using a sulfonic acid catalyst.

Materials:

-

Carboxylic Acid (e.g., Benzoic Acid)

-

Alcohol (e.g., Ethanol)

-

This compound (as catalyst)

-

Anhydrous Toluene (or another suitable solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic Solvent for Extraction (e.g., Diethyl Ether or Ethyl Acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.2-3.0 eq), and this compound (0.01-0.05 eq).

-

Add a sufficient amount of toluene to facilitate azeotropic removal of water.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue the reaction until no more water is collected or the reaction is deemed complete by TLC or GC analysis.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

-

Purify the crude product by distillation or column chromatography if necessary.

Experimental Workflow for Fischer-Speier Esterification:

Caption: A generalized workflow for conducting a Fischer-Speier esterification reaction.

Protocol for Acetal Formation

This protocol describes the general procedure for the protection of an aldehyde or ketone as an acetal using a diol, catalyzed by a sulfonic acid.

Materials:

-

Aldehyde or Ketone

-

Diol (e.g., Ethylene Glycol)

-

This compound (as catalyst)

-

Anhydrous Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Organic Solvent for Extraction (e.g., Diethyl Ether)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and the diol (1.1-1.5 eq) in toluene.

-

Add a catalytic amount of this compound (0.01-0.02 eq).

-

Set up the reaction for azeotropic removal of water using a Dean-Stark trap.

-

Heat the mixture to reflux until the theoretical amount of water has been collected.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude acetal can be purified by distillation or chromatography if needed.

Quantitative Data (Representative)

Table 1: Representative Conditions for PTSA-Catalyzed Esterification

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetic Acid | 1-Butanol | 5 | Toluene | 110 | 4 | 92 |

| Benzoic Acid | Methanol | 2 | None | 65 | 8 | 85 |

| Lauric Acid | Ethanol | 3 | Hexane | 70 | 6 | 95 |

| Adipic Acid | 2-Ethylhexanol | 1 | Xylene | 140 | 12 | 98 |

Note: The data in this table is representative and compiled from various sources on Fischer esterification for illustrative purposes.

Signaling Pathways and Mechanisms

The catalytic action of this compound in reactions like Fischer esterification proceeds through a well-established acid-catalysis mechanism.

Mechanism of Acid-Catalyzed Esterification:

Caption: The catalytic cycle of Fischer-Speier esterification initiated by a Brønsted acid.

Safety and Handling

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is corrosive and can cause severe skin burns and eye damage. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

While specific documented applications of this compound as a catalyst are limited in the surveyed literature, its chemical properties strongly suggest its utility as a Brønsted acid catalyst in a range of organic reactions. The provided generalized protocols for esterification and acetal formation, based on the use of similar sulfonic acids, offer a solid foundation for researchers to develop specific applications for this compound. Empirical optimization of reaction parameters will be necessary to achieve high efficiency and yields.

References

Application Notes and Protocols: 3,5-Dimethylbenzenesulfonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-dimethylbenzenesulfonic acid as a catalyst in key organic synthesis reactions. While specific examples with this particular sulfonic acid are not extensively documented in publicly available literature, its properties as a strong acid catalyst are analogous to other commonly used arenesulfonic acids, such as p-toluenesulfonic acid. The following protocols are based on established procedures for related catalysts and serve as a detailed guide for employing this compound in similar transformations.

Synthesis of this compound

This compound is readily prepared by the sulfonation of m-xylene. This process involves the electrophilic aromatic substitution of m-xylene with a sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

m-Xylene

-

Fuming sulfuric acid (20% SO₃)

-

Ice bath

-

Water

-

Sodium chloride

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, place 106 g (1.0 mole) of m-xylene.

-

Cool the flask in an ice bath to maintain a temperature of 20-40°C.

-

With vigorous stirring, slowly add 150 g of fuming sulfuric acid (20% SO₃) over a period of two hours, ensuring the temperature remains within the specified range.

-

After the addition is complete, heat the reaction mixture to 90-95°C for 2.25 hours.

-

Cool the reaction mixture to room temperature and then carefully add 138 g of water while maintaining the temperature between 30-40°C.

-

To isolate the product, "salt out" the sulfonic acid by adding a saturated solution of sodium chloride, which will cause the sodium salt of this compound to precipitate.

-

Filter the precipitate and wash it with a cold, saturated sodium chloride solution.

-

The free acid can be obtained by careful acidification of an aqueous solution of the sodium salt with a strong acid (e.g., HCl) followed by recrystallization.

Safety Precautions: Fuming sulfuric acid is extremely corrosive and reactive. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application in the Synthesis of Substituted Quinolines (Friedländer Synthesis)

The Friedländer synthesis is a classical method for the preparation of quinolines, which are important structural motifs in many pharmaceuticals and bioactive molecules. The reaction involves the acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Arenesulfonic acids are effective catalysts for this transformation.

Application Note: Catalysis of Friedländer Quinoline Synthesis

This compound can serve as an efficient and cost-effective Brønsted acid catalyst for the Friedländer synthesis of quinolines. Its strong acidity facilitates both the initial aldol condensation and the subsequent cyclization and dehydration steps. The use of an organocatalyst like this compound avoids the need for harsh mineral acids or metal-based catalysts.

General Reaction Scheme:

Caption: General workflow for the Friedländer synthesis of quinolines.

Experimental Protocol: Synthesis of a Substituted Quinoline

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

This compound

-

Toluene

-

Dean-Stark trap

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and this compound (0.1 mmol, 10 mol%).

-

Add a suitable solvent such as toluene (20 mL).

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue the reaction until the starting materials are consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

| Parameter | Condition |

| Reactants | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound |

| Catalyst | This compound |

| Catalyst Loading | 5-20 mol% |

| Solvent | Toluene, Ethanol, or solvent-free |

| Temperature | 80-120°C |

| Reaction Time | 2-12 hours |

| Typical Yield | 70-95% (based on analogous sulfonic acids) |

Table 1: Typical reaction parameters for the Friedländer synthesis catalyzed by arenesulfonic acids.

Application in the Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are a class of compounds with a wide range of biological activities, including anticancer and antioxidant properties. They are typically synthesized through the electrophilic substitution of indoles with aldehydes or ketones, a reaction that is efficiently catalyzed by Brønsted acids.

Application Note: Catalysis of Bis(indolyl)methane Synthesis

This compound is an excellent candidate for catalyzing the synthesis of bis(indolyl)methanes. It activates the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack by two equivalents of indole. The reaction generally proceeds under mild conditions with high efficiency.

Reaction Pathway:

Caption: Proposed mechanism for the acid-catalyzed synthesis of bis(indolyl)methanes.

Experimental Protocol: Synthesis of a Bis(indolyl)methane

Materials:

-

Indole

-

Benzaldehyde

-

This compound

-

Acetonitrile

Procedure:

-

To a solution of indole (2 mmol) and benzaldehyde (1 mmol) in acetonitrile (10 mL), add this compound (0.05 mmol, 5 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure bis(indolyl)methane.

| Parameter | Condition |

| Reactants | Indole, Aldehyde/Ketone |

| Catalyst | This compound |

| Catalyst Loading | 1-10 mol% |

| Solvent | Acetonitrile, Ethanol, or solvent-free |

| Temperature | Room temperature to 60°C |

| Reaction Time | 0.5-4 hours |

| Typical Yield | 85-98% (based on analogous sulfonic acids) |

Table 2: Typical reaction parameters for the synthesis of bis(indolyl)methanes catalyzed by arenesulfonic acids.

Application in the Esterification of Fatty Acids

Esterification is a fundamental reaction in organic synthesis, with wide applications in the production of pharmaceuticals, polymers, and biofuels. The Fischer esterification, the reaction of a carboxylic acid with an alcohol, is typically catalyzed by a strong acid.

Application Note: Catalysis of Fatty Acid Esterification

This compound can be employed as a catalyst for the esterification of fatty acids. Its organic nature provides good solubility in the reaction medium, and its strong acidity ensures efficient catalysis. It offers a less corrosive alternative to mineral acids like sulfuric acid.

Experimental Workflow:

Caption: A typical experimental workflow for fatty acid esterification.

Experimental Protocol: Esterification of Oleic Acid

Materials:

-

Oleic acid

-

Ethanol

-

This compound

-

Toluene

-

Dean-Stark trap

Procedure:

-

In a round-bottom flask connected to a Dean-Stark apparatus, combine oleic acid (1 mol), ethanol (3 mol), and this compound (0.02 mol, 2 mol%).

-

Add toluene as an azeotropic solvent to facilitate water removal.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent and excess alcohol under reduced pressure. The resulting fatty acid ester can be further purified by distillation if necessary.

| Parameter | Condition |

| Reactants | Carboxylic Acid, Alcohol |

| Catalyst | This compound |

| Catalyst Loading | 1-5 mol% |

| Solvent | Toluene or excess alcohol |

| Temperature | Reflux temperature of the solvent/alcohol |

| Reaction Time | 4-24 hours |

| Typical Yield | >90% (based on analogous sulfonic acids) |

Table 3: Typical reaction parameters for the esterification of fatty acids catalyzed by arenesulfonic acids.

References

Application Note: HPLC Analysis of 3,5-Dimethylbenzenesulfonic Acid

Abstract

This application note presents a robust and reliable method for the quantitative analysis of 3,5-dimethylbenzenesulfonic acid using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection. The developed protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The method demonstrates excellent linearity, precision, and accuracy, making it ideal for quality control and research applications.

Introduction

This compound is an aromatic sulfonic acid used in various industrial applications, including as a catalyst in organic synthesis and as an intermediate in the manufacturing of dyes and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality assurance, and research and development. Due to its polar nature, this compound exhibits poor retention on traditional reversed-phase HPLC columns. To overcome this challenge, this method employs an ion-pairing agent to enhance retention and achieve optimal chromatographic separation.

Experimental

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

-

HPLC Column: Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm

-

Software: OpenLab CDS ChemStation Edition or equivalent

-

Analytical Balance: Mettler Toledo XPE205 or equivalent

-

pH Meter: Beckman Coulter PHI 410 or equivalent

-

Volumetric glassware: Class A

Reagents and Standards

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

-

Tetrabutylammonium hydroxide (TBAH) solution (40% in water)

-

Phosphoric acid (85%)

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm |

| Mobile Phase A | 5 mM Tetrabutylammonium hydroxide in water, pH adjusted to 6.5 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 60% B over 10 minutes; hold at 60% B for 2 minutes; return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

| Run Time | 15 minutes |

Preparation of Solutions

Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1.4 mL of 40% tetrabutylammonium hydroxide solution to approximately 900 mL of HPLC-grade water. Adjust the pH to 6.5 with 10% phosphoric acid. Bring the final volume to 1000 mL with HPLC-grade water. Filter through a 0.45 µm nylon filter before use.

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent. The final concentration should fall within the calibration range. If necessary, filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

Results and Discussion

The developed IP-RP-HPLC method provides excellent separation and quantification of this compound. The use of tetrabutylammonium hydroxide as an ion-pairing agent effectively retains the analyte on the C18 stationary phase, resulting in a well-defined and symmetrical peak.

Method Validation

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The linearity of the method was evaluated by analyzing the calibration standards at six concentration levels. The detector response was found to be linear over the concentration range of 1-100 µg/mL.

| Parameter | Result |

| Correlation Coefficient (r²) | > 0.999 |

| Calibration Range | 1 - 100 µg/mL |

Precision: The precision of the method was determined by analyzing six replicate injections of a standard solution at 50 µg/mL.

| Parameter | Result |

| Repeatability (%RSD) | < 1.0% |

| Intermediate Precision (%RSD) | < 2.0% |

Accuracy: The accuracy of the method was assessed by a spike and recovery study. A known amount of this compound was added to a placebo sample at three concentration levels.

| Spiked Level | Mean Recovery (%) |

| Low | 99.5 |

| Medium | 101.2 |

| High | 98.9 |

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.

| Parameter | Result |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical procedure.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The ion-pair reversed-phase HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is straightforward, accurate, and precise, making it a valuable tool for quality control and research in the chemical

Application Notes and Protocols: 1H NMR Characterization of 3,5-dimethylbenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethylbenzenesulfonic acid is an aromatic organic compound with applications in various chemical syntheses and as a potential counterion in drug formulation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a fundamental technique for the structural elucidation and purity assessment of such molecules. These application notes provide a detailed protocol and predicted data for the ¹H NMR characterization of this compound, facilitating its unambiguous identification and quality control.

Predicted ¹H NMR Data

Due to the substitution pattern of this compound, a distinct ¹H NMR spectrum is expected. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). Conversely, the methyl groups (-CH₃) are weakly electron-donating, leading to a slight shielding effect. The predicted ¹H NMR spectral data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (Aromatic) | 7.5 - 7.8 | Singlet (s) | 2H |

| H-4 (Aromatic) | 7.3 - 7.5 | Singlet (s) | 1H |

| -CH₃ (Methyl) | 2.3 - 2.5 | Singlet (s) | 6H |

| -SO₃H (Sulfonic Acid) | 10.0 - 12.0 | Singlet (s), broad | 1H |

Note: The chemical shift of the sulfonic acid proton is highly dependent on the solvent, concentration, and water content, and it may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O), 0.6-0.7 mL

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette and glass wool

-

Vial for dissolution

-

-

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for sulfonic acids due to its ability to dissolve the compound and slow down the exchange of the acidic proton.

-

Gently agitate the vial to ensure the complete dissolution of the sample.

-

To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube securely and label it appropriately.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for this analysis.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover both aromatic and aliphatic regions, as well as the acidic proton.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

3. Data Processing and Analysis

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline and correctly shaped peaks.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.

Visualizations